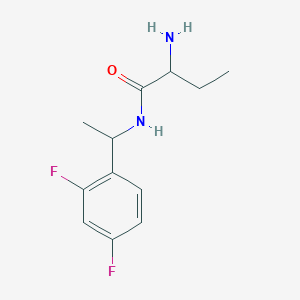
2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is an organic compound with a complex structure that includes an amino group, a butanamide backbone, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluorophenyl ethylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(1-(2,4-dichlorophenyl)ethyl)butanamide
- 2-Amino-N-(1-(2,4-dimethylphenyl)ethyl)butanamide
- 2-Amino-N-(1-(2,4-difluorophenyl)propyl)butanamide
Uniqueness
2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C12H16F2N2O |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-amino-N-[1-(2,4-difluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16F2N2O/c1-3-11(15)12(17)16-7(2)9-5-4-8(13)6-10(9)14/h4-7,11H,3,15H2,1-2H3,(H,16,17) |
InChI Key |
SSNIKDDEBCPLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















